Styrene oxide

Description

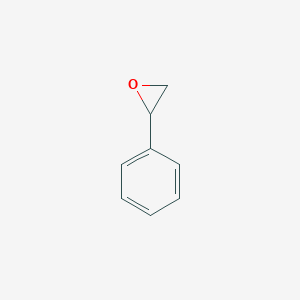

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O, Array | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-69-9 | |

| Record name | Poly(styrene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021286 | |

| Record name | Styrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Styrene oxide is a clear colorless straw-colored liquid with a sweet pleasant odor. (NTP, 1992), Colorless to light yellow liquid; [Hawley] Pleasant, sweet odor; [HSDB] Faintly yellow-green clear liquid; [MSDSonline], COLOURLESS-TO-PALE-YELLOW LIQUID., Clear colorless straw-colored liquid with a sweet pleasant odor. | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene-7,8-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

381 °F at 760 mmHg (NTP, 1992), 194.1 °C, 194 °C, 381 °F | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

175 °F (NTP, 1992), 76 °C, 165 °F (74 °C) (Open cup), 76 °C c.c., 175 °F | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene-7,8-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Completely soluble in acetone, benzene, carbon tetrachloride, ethyl ether, heptane, methanol, 0.3% wt in water, Solubility in water, g/100ml at 25 °C: 0.3 (poor) | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0523 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.0490 g/ cu cm at 25 °C, Styrene oxide (98 mole % pure) is available in USA with following specifications: density, 1.0490-1.0515 (25/25 °C); distillation range at 760 mm: fraction between 5 and 95% by vol shall boil within 3.0 °C range, which includes temp 194.1 °C; water, 0.25% by wt., Relative density (water = 1): 1.05, 1.0523 | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.30 (Air = 1), Relative vapor density (air = 1): 4.30, 4.14 | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.3 mmHg at 68 °F (NTP, 1992), 0.3 [mmHg], 0.3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 40, 0.3 mmHg | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene-7,8-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless to pale straw-colored liquid | |

CAS No. |

96-09-3 | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene-7,8-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (epoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QH06NGT6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene Oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-35 °F (NTP, 1992), -35.6 °C, -36.7 °C, -35 °F | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Pivotal Role of Styrene Oxide: A Technical Guide for Chemical Intermediates in Research and Development

For Immediate Release

Styrene oxide, a colorless to light yellow liquid with a characteristic sweet odor, serves as a critical chemical intermediate in a vast array of industrial and pharmaceutical applications. Its unique strained-ring structure, containing a reactive epoxide, makes it a versatile building block for the synthesis of a multitude of valuable downstream products. This technical guide provides an in-depth overview of this compound's synthesis, key reactions, and its significant role in the development of pharmaceuticals, fragrances, polymers, and other fine chemicals, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound, with the chemical formula C₈H₈O, is a chiral molecule existing as (R)- and (S)-enantiomers.[1] It is slightly soluble in water but miscible with most organic solvents.[2] Its reactivity stems from the high ring strain of the oxirane ring, making it susceptible to nucleophilic attack.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O | [2] |

| Molar Mass | 120.15 g/mol | [1] |

| Density | 1.054 g/mL at 25 °C | [2] |

| Boiling Point | 194 °C | [2] |

| Melting Point | -37 °C | [2] |

| Flash Point | 79 °C | [2] |

| Solubility in Water | 3 g/L at 20 °C | [2] |

Synthesis of this compound: A Comparative Overview

The industrial production of this compound is primarily achieved through the epoxidation of styrene. Several methods have been developed, each with distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact.

Epoxidation with Peroxy Acids

The most common laboratory and industrial method for this compound synthesis is the epoxidation of styrene using peroxy acids, such as perbenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA).[1][2] This reaction, known as the Prilezhaev reaction, proceeds with high selectivity.

Experimental Protocol: Synthesis of this compound via Epoxidation with Perbenzoic Acid [3]

-

Materials:

-

Styrene (0.29 mole)

-

Perbenzoic acid (0.30 mole) in chloroform (500 cc)

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A solution of 30 g (0.29 mole) of styrene is added to a solution of 42 g (0.30 mole) of perbenzoic acid in 500 cc of chloroform.

-

The reaction mixture is maintained at 0°C for 24 hours, with frequent shaking during the first hour.

-

The completion of the reaction is monitored by titrating an aliquot for the remaining perbenzoic acid.

-

The benzoic acid byproduct is removed by washing the chloroform solution with an excess of 10% sodium hydroxide solution.

-

The organic layer is then washed with water to remove excess alkali and dried over anhydrous sodium sulfate.

-

The chloroform is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure. The pure product distills at 188–192°C.

-

-

Yield: 24–26 g (69–75% of the theoretical amount).[3]

Chlorohydrin Route

An alternative method involves the formation of a styrene chlorohydrin intermediate from styrene, followed by dehydrochlorination with a base to yield this compound.[4][5]

Experimental Protocol: Synthesis of this compound via the Chlorohydrin Route [5]

-

Materials:

-

Styrene

-

Chlorine

-

Water

-

Aqueous base (e.g., sodium hydroxide)

-

-

Procedure:

-

Styrene is reacted with chlorine and water to form styrene chlorohydrin.

-

The resulting styrene chlorohydrin is then treated with an aqueous base to induce cyclization, forming this compound.

-

The product is isolated and purified by distillation.

-

// Nodes Styrene [label="Styrene", fillcolor="#F1F3F4"]; PeroxyAcid [label="Peroxy Acid\n(e.g., Perbenzoic Acid)", fillcolor="#F1F3F4"]; ChlorineWater [label="Chlorine + Water", fillcolor="#F1F3F4"]; StyreneChlorohydrin [label="Styrene Chlorohydrin", fillcolor="#F1F3F4"]; Base [label="Base", fillcolor="#F1F3F4"]; StyreneOxide [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Styrene -> StyreneOxide [label="Epoxidation"]; PeroxyAcid -> StyreneOxide; Styrene -> StyreneChlorohydrin [label="Chlorohydrination"]; ChlorineWater -> StyreneChlorohydrin; StyreneChlorohydrin -> StyreneOxide [label="Dehydrochlorination"]; Base -> StyreneOxide; } dot Caption: Key synthetic routes to this compound.

Key Chemical Transformations of this compound

The utility of this compound as a chemical intermediate is demonstrated by its diverse reactivity, primarily through the nucleophilic ring-opening of the epoxide.

Hydrogenation to Phenethyl Alcohol

A major application of this compound is its conversion to 2-phenylethanol (phenethyl alcohol) via catalytic hydrogenation.[6][7] Phenethyl alcohol is a valuable fragrance compound with a rose-like scent, widely used in the perfume and cosmetic industries.[8]

| Catalyst | Solvent | Temperature | Pressure | Conversion of this compound | Yield of Phenethyl Alcohol | Reference |

| Raney Nickel | - | - | - | 92% | 90.2% | [6] |

| Pd/C | Methanol | 301-363 K | - | - | ~99% selectivity | [6] |

| Raney Nickel | 48% aq. alkali | 313-323 K | 20 atm | - | 99.3% selectivity | [6] |

Experimental Protocol: Catalytic Hydrogenation of this compound to Phenethyl Alcohol [6]

-

Materials:

-

This compound

-

Raney nickel or Pd/C catalyst

-

Methanol (solvent)

-

-

Procedure:

-

This compound is dissolved in methanol in a suitable reactor.

-

The catalyst (e.g., Raney nickel or Pd/C) is added to the solution.

-

The reactor is pressurized with hydrogen gas.

-

The reaction is carried out at a controlled temperature (e.g., 301-363 K for Pd/C) with stirring.

-

Upon completion, the catalyst is filtered off, and the solvent is removed to yield phenethyl alcohol.

-

Hydrolysis to Styrene Glycol

In the presence of water and an acid or base catalyst, this compound undergoes hydrolysis to form styrene glycol (1-phenyl-1,2-ethanediol).[1][2] Styrene glycol is used in the production of polyesters, plasticizers, and as a solvent.[9]

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Materials:

-

This compound

-

Water

-

Trace amount of acid (e.g., sulfuric acid)

-

-

Procedure:

-

This compound is suspended in water.

-

A catalytic amount of acid is added to the mixture.

-

The reaction is stirred until the disappearance of the this compound layer.

-

The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are dried and concentrated to afford racemic phenylethylene glycol.

-

Ring-Opening with Amines to Synthesize β-Amino Alcohols

The reaction of this compound with amines provides a direct route to β-amino alcohols, which are important structural motifs in many pharmaceuticals, including beta-blockers and antihistamines.[10] The regioselectivity of the ring-opening is dependent on the nature of the amine and the reaction conditions.

| Amine | Catalyst | Conditions | Major Product | Yield | Reference |

| Aniline | Cyanuric chloride (2 mol%) | Room temp, solvent-free, 15 min | 2-Anilino-2-phenylethanol | 98% | [11] |

| Morpholine | Cyanuric chloride (2 mol%) | Room temp, solvent-free, 30 min | 2-Morpholino-2-phenylethanol | 95% | [11] |

| Benzylamine | Cyanuric chloride (2 mol%) | Room temp, solvent-free, 30 min | 2-(Benzylamino)-1-phenylethanol | 94% | [11] |

Experimental Protocol: Synthesis of β-Amino Alcohols from this compound and Amines [11]

-

Materials:

-

This compound (1 mmol)

-

Amine (1 mmol)

-

Cyanuric chloride (0.02 mmol)

-

-

Procedure:

-

A mixture of this compound and the amine is stirred at room temperature in the absence of a solvent.

-

Cyanuric chloride is added as a catalyst.

-

The reaction is monitored by thin-layer chromatography.

-

Upon completion, the product is isolated and purified, typically by column chromatography.

-

// Nodes StyreneOxide [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrogenation [label="Hydrogenation\n(H₂, Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(H₂O, H⁺ or OH⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Aminolysis [label="Ring-Opening with Amines\n(R₂NH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhenethylAlcohol [label="Phenethyl Alcohol", fillcolor="#F1F3F4"]; StyreneGlycol [label="Styrene Glycol", fillcolor="#F1F3F4"]; BetaAminoAlcohol [label="β-Amino Alcohol", fillcolor="#F1F3F4"];

// Edges StyreneOxide -> Hydrogenation [dir=none]; Hydrogenation -> PhenethylAlcohol; StyreneOxide -> Hydrolysis [dir=none]; Hydrolysis -> StyreneGlycol; StyreneOxide -> Aminolysis [dir=none]; Aminolysis -> BetaAminoAlcohol; } dot Caption: Major reaction pathways of this compound.

Applications in Polymer Chemistry

This compound also serves as a reactive diluent in epoxy resin formulations.[4][9] Its low viscosity helps to reduce the viscosity of the resin mixture, improving its processability. During the curing process, the epoxide ring of this compound reacts with the curing agent, incorporating it into the cross-linked polymer network. This can modify the properties of the final cured material.[9]

// Nodes Start [label="Start: Reactant Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Reaction Setup\n(Solvent, Temperature Control)", fillcolor="#F1F3F4"]; Addition [label="Addition of Reagents", fillcolor="#F1F3F4"]; Monitoring [label="Reaction Monitoring\n(TLC, GC, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(Extraction, Washing)", fillcolor="#F1F3F4"]; Drying [label="Drying of Organic Phase", fillcolor="#F1F3F4"]; Purification [label="Purification\n(Distillation, Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Product Characterization\n(NMR, IR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Addition; Addition -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Drying; Drying -> Purification; Purification -> Analysis; Analysis -> End; } dot Caption: A typical experimental workflow for synthesis.

Conclusion

This compound's role as a versatile chemical intermediate is well-established and continues to be an area of active research. Its ability to be efficiently synthesized and subsequently transformed into a wide range of valuable products underscores its importance in the chemical, pharmaceutical, and materials science industries. The development of more sustainable and efficient catalytic systems for both its synthesis and ring-opening reactions remains a key focus for future innovation. This guide provides a foundational understanding for professionals engaged in the exploration and application of this pivotal chemical building block.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4064186A - Hydrogenation of this compound to produce 2-phenylethanol - Google Patents [patents.google.com]

- 5. rroij.com [rroij.com]

- 6. tandfonline.com [tandfonline.com]

- 7. commons.emich.edu [commons.emich.edu]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. growingscience.com [growingscience.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of Styrene Oxide via Epoxidation of Styrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene oxide, or phenyloxirane, is a crucial epoxide intermediate in the fine chemicals industry.[1][2][3] It serves as a precursor for the synthesis of a wide array of valuable compounds, including fragrances, pharmaceuticals, epoxy resins, plasticizers, and sweeteners.[1][3] The primary route to this versatile molecule is the epoxidation of styrene, a reaction that involves the addition of a single oxygen atom across the double bond of the styrene molecule.

The development of efficient, selective, and environmentally benign methods for styrene epoxidation is a significant area of research. Traditional methods, such as the chlorohydrin process or the use of stoichiometric peracids, often generate substantial waste and involve hazardous reagents.[2] Consequently, modern research focuses on catalytic systems that utilize greener oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which ideally produce water as the only byproduct.[4][5]

This guide provides a comprehensive overview of various catalytic systems for the epoxidation of styrene, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in the selection and implementation of synthetic strategies.

General Reaction Pathway

The fundamental transformation in the synthesis of this compound is the epoxidation of the alkene functional group in styrene. The general reaction is depicted below:

Caption: General chemical transformation for the epoxidation of styrene.

Catalytic Systems and Methodologies

The choice of oxidant and catalyst is paramount in determining the efficiency, selectivity, and sustainability of the epoxidation process. Key methodologies are categorized below based on the primary oxidant used.

Epoxidation with Molecular Oxygen (O₂)

Molecular oxygen is an ideal oxidant due to its low cost, abundance, and non-toxic nature.[6] However, its direct reaction with styrene is spin-forbidden and requires a catalyst to proceed efficiently.

-

Cobalt(II) Salen Complexes: These complexes have been demonstrated as effective homogeneous catalysts for styrene epoxidation using O₂. The catalytic activity is influenced by the electronic effects of substituents on the Salen ligand.[6]

-

Heterogeneous Cobalt Catalysts: Supported cobalt oxide catalysts, such as Co₃O₄/SiO₂, offer the advantage of easy separation and recovery.[7] High dispersion of the Co₃O₄ active sites on the support is crucial for catalytic activity.[7]

-

Layered Double Hydroxides (LDHs): Binary LDHs containing Mg-Al or Co-Al have been employed as heterogeneous catalysts, showing high styrene conversion and selectivity for this compound. The cation molar ratio within the LDH structure significantly impacts catalytic performance.[8]

-

Metal-Free, One-Pot Systems: A sustainable approach involves using tetra-n-butylammonium bromide ([Bu4N]+Br−) as a catalyst to integrate Mukaiyama epoxidation and CO₂ cycloaddition in a single step, using O₂ as the oxidant and isobutyraldehyde as a co-reagent.[9]

Epoxidation with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide (H₂O₂) is another environmentally benign oxidant, with water as its sole byproduct.[10] It is often used in biphasic systems to facilitate the reaction.

-

Phase-Transfer Catalysis (PTC): The synergism of heteropoly acids (e.g., dodecatungstophosphoric acid) and a phase-transfer catalyst (e.g., cetyldimethylbenzylammonium chloride) enables the epoxidation of styrene with aqueous H₂O₂.[11] This "Ishii-Venturello" type chemistry can achieve quantitative conversion with 100% selectivity.[11] Reaction-controlled phase-transfer catalysts, which are soluble during the reaction but precipitate upon consumption of H₂O₂, have also been developed to simplify catalyst recycling.[12]

-

Chemoenzymatic Systems: This method involves the in-situ generation of a peroxy acid from a carboxylic acid and H₂O₂, catalyzed by a lipase such as Novozym 435.[13] The peroxy acid then epoxidizes the styrene. This approach offers high yields under mild conditions.[13]

-

Engineered P450 Peroxygenases: Biocatalytic methods using engineered cytochrome P450 enzymes can achieve highly enantioselective epoxidation of styrene. By combining site-mutated variants of P450BM3 with a dual-functional small molecule, (R)-styrene oxide can be produced with up to 99% enantiomeric excess (ee).[14][15]

-

Titanium Silicate (TS-1) Catalysts: The use of anhydrous urea-hydrogen peroxide as the oxidant with a TS-1 molecular sieve catalyst results in very high selectivity (~85%) for this compound, avoiding the isomerization to phenylacetaldehyde that often occurs with aqueous H₂O₂.[3]

Epoxidation with Other Oxidants

While the focus is shifting towards greener oxidants, other reagents are still employed, particularly for achieving high yields and specific selectivities in a laboratory setting.

-

meta-Chloroperoxybenzoic Acid (m-CPBA): This is a classic reagent for epoxidation (Prilezhaev reaction).[16] Heterogeneous catalysts, such as a Nickel(II) complex immobilized on amino-functionalized SBA-15, can achieve instantaneous and quantitative conversion of styrene to this compound using m-CPBA under ambient conditions.[2]

Data Summary of Catalytic Systems

The following tables summarize the quantitative data for various styrene epoxidation systems described in the literature.

Table 1: Epoxidation using Molecular Oxygen (O₂) as Oxidant

| Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Styrene Conv. (%) | This compound Select. (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cobalt(II) Salen Complex (Br-subst.) | 0.1 mol% | 1,4-Dioxane | 90 | 5 | 97.1 | 59.8 | [6] |

| 3% Co₃O₄/SiO₂ | - | - | 100 | 10 | 96.3 | 52.7 | [7] |

| Co-Al LDH (3:1 ratio) | - | DMF | 100 | 4 | 97 | 83 | [8] |

| [Bu₄N]⁺Br⁻ | 10 mol% | - | 130 | - | - | High (product is styrene carbonate) |[9] |

Table 2: Epoxidation using Hydrogen Peroxide (H₂O₂) as Oxidant

| Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Styrene Conv. (%) | This compound Select. (%) | Reference |

|---|---|---|---|---|---|---|---|

| DTPA / CDMBAC | - | Ethylene Dichloride | 50 | - | Quantitative | 100 | [11] |

| [(C₁₈H₃₇)₂(CH₃)₂N]₇[PW₁₁O₃₉] | 1.5 mol% | - | 85 | 1 | 90.1 | 90.6 | [17] |

| Novozym 435 / Phenylacetic Acid | 1.7% w/w | Chloroform | 35 | 12 | >90 (Yield) | - | [13] |

| P450 Mutant (F87A/T268I/V78A/A184L) | - | - | - | - | TON: 4350 | 98% ee (R) | [14] |

| Reaction-Controlled PTC | - | Toluene/TBP | 65 | <1 | 85 | 95 | [12] |

| TS-1 / Urea-H₂O₂ | - | - | - | - | - | ~85 |[3] |

DTPA: Dodecatungstophosphoric acid; CDMBAC: Cetyldimethylbenzylammonium chloride; TBP: Tributyl phosphate; PTC: Phase-Transfer Catalyst; TON: Turnover Number.

Table 3: Epoxidation using Other Oxidants

| Catalyst | Oxidant | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Styrene Conv. (%) | This compound Select. (%) | Reference |

|---|

| Nitmtaa@N-SBA-15 | m-CPBA | 15 mg | CH₃CN/CH₂Cl₂ | ~22 | Instant | 100 | 100 |[2] |

Detailed Experimental Protocols

The following protocols are representative examples derived from the cited literature. Researchers should consult the original publications for complete details.

Protocol 5.1: Epoxidation using Co(II) Salen Complex and O₂[6]

-

Catalyst Preparation: Synthesize the Cobalt(II) Salen complex according to established literature procedures.

-

Reaction Setup: Place the Co(II) Salen catalyst (0.01 mmol) into a glass reactor pre-charged with styrene (10 mmol) and 8 mL of 1,4-dioxane.

-

Reaction Execution: Heat the reaction mixture to 90°C with continuous stirring while bubbling oxygen through the solution.

-

Monitoring and Analysis: Monitor the reaction progress by taking aliquots at timed intervals. Analyze the product mixture using gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) to determine styrene conversion and product selectivity. Use an internal standard like bromobenzene for quantification.

-

Work-up: After the reaction is complete (e.g., 5 hours), cool the mixture and analyze the final composition. The main products are typically this compound, benzaldehyde, and benzoic acid.[6]

Protocol 5.2: Phase-Transfer Catalyzed Epoxidation with H₂O₂[11][17]

-

Catalyst System: A typical system consists of a heteropoly acid (e.g., [(C₁₈H₃₇)₂(CH₃)₂N]₇[PW₁₁O₃₉]) as the active catalyst.

-

Reaction Setup: In a reaction vessel, combine styrene, the phase-transfer catalyst (e.g., 1.5 mol%), and a suitable solvent (e.g., ethylene dichloride).

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 85°C). Add aqueous hydrogen peroxide (30% H₂O₂, 3 equivalents) dropwise to the stirred mixture.

-

Monitoring and Analysis: Follow the reaction's progress via thin-layer chromatography (TLC) or GC analysis.

-

Work-up: Upon completion, cool the reaction mixture. If using a reaction-controlled catalyst, it may precipitate and can be recovered by filtration.[12] The organic phase is separated, washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Protocol 5.3: Chemoenzymatic Epoxidation with Novozym 435 and H₂O₂[13]

-

Reaction Setup: In a flask, combine styrene (0.6 mmol), phenylacetic acid (8.8 mmol), chloroform (10 mL), and Novozym 435 (19.9 mg, 1.7% w/w).

-

Reaction Execution: Place the flask in a shaker bath at 35°C and 250 rpm. Initiate the reaction by adding 30% w/w H₂O₂ (4.4 mmol) in a single portion.

-

Monitoring and Analysis: Let the reaction proceed for 12-16 hours. Determine the yield of this compound using GC-MS analysis.

-

Work-up: After the reaction, filter off the immobilized enzyme (Novozym 435), which can be washed and reused. The filtrate containing the product can be subjected to a suitable purification procedure.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of a typical epoxidation experiment and the different catalytic pathways.

Caption: General experimental workflow for styrene epoxidation.

Caption: Catalytic pathways for styrene epoxidation based on oxidant type.

References

- 1. researchgate.net [researchgate.net]

- 2. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Epoxidation of Styrene with Molecular Oxygen on Co3O4/SiO2 Catalyst | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN103788023A - Method for preparing this compound through epoxidation of styrene - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Hydrolysis of Styrene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of the acid-catalyzed hydrolysis of styrene oxide. It details the reaction pathway, stereochemical outcomes, and includes representative experimental protocols and quantitative data for professionals in chemical research and drug development.

Core Reaction Mechanism

The acid-catalyzed hydrolysis of this compound proceeds through a multi-step mechanism involving the protonation of the epoxide ring, followed by nucleophilic attack by water. This reaction is of significant interest due to the formation of a resonance-stabilized benzylic carbocation intermediate, which dictates the regioselectivity and stereochemistry of the resulting diol.

The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (H₃O⁺), forming a protonated epoxide. This step makes the epoxide a better leaving group. Subsequently, the C-O bond at the benzylic position cleaves, leading to the formation of a relatively stable secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent phenyl group.

The planar carbocation is then attacked by a water molecule from either face. This nucleophilic attack is followed by a final deprotonation step, yielding styrene-1,2-diol. The nature of the carbocation intermediate allows for both inversion and retention of stereochemistry at the benzylic carbon.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Stereochemistry of the Reaction

The stereochemical outcome of the acid-catalyzed hydrolysis of chiral this compound is a key aspect of its mechanism. The reaction proceeds with a mixture of inversion and retention of configuration at the benzylic carbon. This is a direct consequence of the formation of a planar carbocation intermediate, which can be attacked by the water nucleophile from either the top or bottom face.

Studies using (R)-styrene oxide have shown that the resulting styrene glycol is a product of 67% inversion and 33% retention of stereochemistry at the benzylic carbon.[1] This indicates that while there is a preference for the backside attack leading to inversion, the attack from the front side leading to retention is also significant.

Quantitative Data

The following table summarizes the key quantitative data regarding the stereochemical course of the acid-catalyzed hydrolysis of this compound.

| Parameter | Value | Reference |

| Stereochemical Outcome (Inversion) | 67% | [1] |

| Stereochemical Outcome (Retention) | 33% | [1] |

Experimental Protocols

This section details a representative experimental protocol for conducting the acid-catalyzed hydrolysis of this compound and analyzing the stereochemical outcome of the products.

Objective: To hydrolyze (R)-styrene oxide under acidic conditions and determine the stereochemical composition of the resulting styrene glycol.

Materials:

-

(R)-styrene oxide

-

Perchloric acid (HClO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)

-

Pyridine

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Reaction Setup: A solution of (R)-styrene oxide in a suitable solvent (e.g., acetone or water) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is placed in a temperature-controlled bath.

-

Initiation of Hydrolysis: An aqueous solution of an acid catalyst, such as perchloric acid, is added to the this compound solution to initiate the hydrolysis. The reaction is stirred at a constant temperature for a specified period.

-

Workup: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude styrene glycol.

-

Derivatization for NMR Analysis: To determine the stereochemical outcome, the resulting diol is converted to its bis-(+)-α-(methoxy-α-trifluoromethyl)phenylacetate (MTPA) diester. The crude diol is dissolved in pyridine, and (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride is added. The mixture is stirred until the reaction is complete.

-

Analysis: The resulting diester mixture is then analyzed by ¹H NMR spectroscopy. The relative integration of specific signals corresponding to the diastereomeric diesters allows for the quantification of the inversion and retention products.

References

Chiral Properties of (R)- and (S)-Styrene Oxide: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene oxide (phenyloxirane) is a chiral epoxide that serves as a crucial intermediate in organic synthesis and is the primary metabolite of styrene. Its structure contains a single stereocenter at the benzylic carbon, giving rise to two non-superimposable mirror images: (R)-styrene oxide and (S)-styrene oxide.[1] These enantiomers, while possessing identical physical properties in a non-chiral environment, exhibit significant differences in their biological activities, metabolic fates, and toxicological profiles.[1] For professionals in drug development and chemical synthesis, understanding and controlling the stereochemistry of this compound is paramount, as the chirality of this building block can dictate the efficacy and safety of the final active pharmaceutical ingredient.

This technical guide provides an in-depth overview of the core chiral properties of (R)- and (S)-styrene oxide, focusing on their synthesis, metabolism, toxicology, and analytical characterization. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and process visualizations to support advanced research and development.

Physicochemical and Chiroptical Properties

The enantiomers of this compound share most physical properties but are distinct in their interaction with plane-polarized light, a defining characteristic of chiral molecules.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₈O | [1] |

| Molar Mass | 120.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | ~1.051 g/mL at 25 °C | [2] |

| Boiling Point | 192-194 °C | [2] |

| Melting Point | -37 °C | [1] |

| CAS Number (Racemate) | 96-09-3 | [2] |

Table 2: Chiroptical Properties of this compound Enantiomers

| Enantiomer | IUPAC Name | CAS Number | Specific Optical Rotation [α]²⁰/D (neat) | Reference(s) |

| (R)-Styrene Oxide | (2R)-2-phenyloxirane | 20780-53-4 | +31° to +34° | [3][4] |

| (S)-Styrene Oxide | (2S)-2-phenyloxirane | 20780-54-5 | -31° to -35° | [2][5] |

Note: The sign of optical rotation (+/-) must be determined experimentally and does not have a direct, predictable correlation with the R/S absolute configuration designation.[6][7]

Enantioselective Synthesis and Separation

The production of enantiomerically pure this compound is critical for its application as a chiral building block. Both chemo- and biocatalytic methods have been developed to achieve high enantioselectivity.

Synthesis of (S)-Styrene Oxide

Biocatalysis using styrene monooxygenases (SMOs) is the premier method for producing (S)-styrene oxide. Recombinant E. coli expressing the styAB genes from Pseudomonas sp. can perform the epoxidation of styrene to yield (S)-styrene oxide with an enantiomeric excess (ee) greater than 99%.

Synthesis of (R)-Styrene Oxide

The synthesis of the (R)-enantiomer has historically been more challenging. However, recent advances in protein engineering and chemoenzymatic strategies have yielded highly effective methods:

-

Engineered Enzymes: Directed evolution of P450 peroxygenases has enabled the H₂O₂-dependent epoxidation of styrene to (R)-styrene oxide with up to 99% ee.[8]

-

Chemoenzymatic Approach: A "one-pot, two-step" process involving the asymmetric reduction of α-chloroacetophenone by a mutated alcohol dehydrogenase (ADH) followed by a base-induced ring closure produces (R)-styrene oxide with 98.1% ee.

Table 3: Comparison of Selected Enantioselective Synthesis Methods

| Target Enantiomer | Method | Catalyst / Enzyme | Substrate | Enantiomeric Excess (ee) | Reference |

| (S)-Styrene Oxide | Whole-cell Biocatalysis | Styrene Monooxygenase (SMO) from Pseudomonas sp. | Styrene | >99% | N/A |

| (S)-Styrene Oxide | Chemoenzymatic | Alcohol Dehydrogenase from Lactobacillus kefir (LkDH) | α-Chloroacetophenone | 97.8% | N/A |

| (R)-Styrene Oxide | Chemoenzymatic | Mutated LkDH (muDH2) | α-Chloroacetophenone | 98.1% | N/A |

| (R)-Styrene Oxide | Engineered Biocatalysis | Engineered P450 Peroxygenase (mutant F87A/T268I/L181Q) | Styrene | up to 99% | [8] |

Metabolism and Toxicology

In humans and animals, styrene is metabolized by cytochrome P450 (CYP) enzymes to this compound.[1] This metabolic activation is stereoselective, and the resulting enantiomers are subsequently detoxified by microsomal epoxide hydrolase (mEH) and glutathione S-transferases (GSTs) at different rates.

Figure 1: Metabolic pathway of styrene in humans.

Stereoselective Metabolism

In human liver microsomes, CYP-mediated oxidation of styrene preferentially produces the (S)-enantiomer.[1] The subsequent detoxification via hydrolysis by mEH is also stereoselective, with (S)-styrene oxide being hydrolyzed more rapidly than the (R)-enantiomer.[1] This leads to a potential accumulation of the more toxic (R)-enantiomer.

Table 4: Relative Michaelis-Menten Kinetics of Human Microsomal Epoxide Hydrolase (mEH)

| Substrate | Relative Kₘ | Relative Vₘₐₓ | Implication | Reference |

| (R)-Styrene Oxide | 1x | 1x | Lower affinity, slower hydrolysis | N/A |

| (S)-Styrene Oxide | ~6x | ~5x | Higher affinity, faster hydrolysis | N/A |

Differential Toxicity

There is a clear distinction in the toxicity of the two enantiomers. (R)-styrene oxide is consistently reported to be more toxic and mutagenic than (S)-styrene oxide, particularly in the liver.[2] The slower detoxification of the (R)-enantiomer by mEH is a key factor contributing to its higher toxic potential.

Table 5: Acute Toxicity of this compound

| Compound | Species | Route | LD₅₀ | Key Observation | Reference(s) |

| Racemic this compound | Rat | Oral | 3000 mg/kg | - | [9] |

| (R)-Styrene Oxide | Mouse | IP | N/A | More hepatotoxic and pneumotoxic than (S)-enantiomer. | [8][9] |

| (S)-Styrene Oxide | Mouse | IP | N/A | Less toxic than (R)-enantiomer. | [8] |

Experimental Protocols

Chemoenzymatic Synthesis of (R)-Styrene Oxide (1-pot, 2-step)

This protocol is adapted from a chemoenzymatic approach utilizing an engineered alcohol dehydrogenase.

Objective: To synthesize (R)-Styrene Oxide from α-chloroacetophenone.

Materials:

-

α-chloroacetophenone

-

Engineered ADH (e.g., muDH2 mutant)

-

NADP⁺ (cofactor)

-

Isopropanol (co-substrate for cofactor regeneration)

-

Potassium phosphate buffer (pH 6.5)

-

Sodium hydroxide (NaOH) solution

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Bioreduction (Step 1):

-

Prepare a buffered solution containing the engineered ADH, NADP⁺, and isopropanol.

-

Add α-chloroacetophenone to the reaction mixture to a final concentration of 1 M.

-

Maintain the reaction at 30°C with gentle agitation. Monitor the conversion of the ketone to the chiral alcohol, (R)-2-chloro-1-phenylethanol, via GC or HPLC. The reaction typically proceeds to completion within 12-14 hours.

-

-

Epoxidation (Step 2):

-

Once the bioreduction is complete, add an equal volume of MTBE to create a two-phase system. This suppresses the formation of by-products.

-

Slowly add a stoichiometric amount of aqueous NaOH solution to the mixture while stirring vigorously. The base induces ring closure (epoxidation).

-

Maintain stirring for 1-2 hours at room temperature.

-

-

Work-up and Isolation:

-

Separate the organic (MTBE) layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude (R)-styrene oxide.

-

Purify the product via vacuum distillation if necessary.

-

Figure 2: Workflow for the chemoenzymatic synthesis of (R)-styrene oxide.

Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess (ee) of a this compound sample.

Instrumentation & Column:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., Rt-βDEXse, CP Chirasil-Dex-CB, or similar cyclodextrin-based stationary phase).[10]

Typical GC Conditions:

-

Injector Temperature: 220°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program:

-

Initial temperature: 90°C, hold for 1 minute.

-

Ramp: 2°C/minute to 150°C.

-

Hold at 150°C for 5 minutes.

-

(Note: The exact program must be optimized for the specific column and instrument.)

-

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to approximately 1 mg/mL.

Procedure:

-

Inject 1 µL of the prepared sample into the GC.

-

Run the temperature program and record the chromatogram.

-

Identify the peaks corresponding to (R)- and (S)-styrene oxide by running certified enantiomeric standards under the same conditions. Typically, the (R)-enantiomer will have a different retention time than the (S)-enantiomer on a chiral column.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (ee) using the following formula:

-

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

Conclusion